1,3-Diphenylacetone oxime
Overview
Description
1,3-Diphenylacetone oxime is a chemical compound that can be synthesized through various methods involving the reaction of phenylacetate derivatives with other organic compounds. The synthesis process often involves the condensation of ethyl phenylacetate with phenylacetonitrile, followed by hydrolysis and decarboxylation to yield the desired oxime derivatives .
Synthesis Analysis
The synthesis of 1,3-Diphenylacetone oxime derivatives has been explored in several studies. For instance, unsymmetrical 1,3-diphenyl-2-propanones, which are closely related to 1,3-Diphenylacetone oxime, have been synthesized by condensing ethyl phenylacetate with phenylacetonitrile, followed by hydrolysis and decarboxylation . Additionally, 1,3-Diphenylpropylamine derivatives, which can be obtained from the reduction of oximes, have been synthesized, indicating the versatility of oxime derivatives in chemical synthesis . Furthermore, the synthesis of stereodefined oximes and oxime ethers from 1,3-diketones has been reported, showcasing the complexity and variety of methods available for synthesizing oxime derivatives .
Molecular Structure Analysis
The molecular structure of 1,3-Diphenylacetone oxime derivatives can be characterized by various spectroscopic methods, including infrared (IR) spectroscopy. The IR spectra provide evidence for the structures of the synthesized compounds . The structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions Analysis
1,3-Diphenylacetone oxime and its derivatives undergo a range of chemical reactions. For example, the oxime 2a reacts with hydroxylamine hydrochloride, leading to the elimination of methanol and the formation of either dioxime or a ketone oxime derivative, depending on the reaction conditions . These reactions are indicative of the reactive nature of oxime groups and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Diphenylacetone oxime derivatives are influenced by their molecular structure. While specific physical properties such as melting points and solubility are not detailed in the provided papers, the chemical properties, including reactivity with hydroxylamine hydrochloride and the ability to form various derivatives, are well-documented . Additionally, the ability of related compounds to inhibit monoamine oxidases suggests that 1,3-Diphenylacetone oxime derivatives may also possess biological activity, which could be relevant for pharmaceutical applications .
Scientific Research Applications
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Medicinal Chemistry
- Oximes are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning .
- They are used as intermediates for the synthesis of several pharmacological derivatives .
- Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) .
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Drug Synthesis
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Antibiotics
- Oxime based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
- Among the several oxime based derivatives, cefuroxime, ceftizoxime, cefpodoxime and cefmenoxime are the FDA approved oxime-based antibiotics .
Future Directions
properties
IUPAC Name |
N-(1,3-diphenylpropan-2-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEBLVKLMOIGER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170544 | |
Record name | 1,3-Diphenylacetone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylacetone oxime | |
CAS RN |
1788-31-4 | |
Record name | 2-Propanone, 1,3-diphenyl-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenylacetone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1788-31-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1788-31-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenylacetone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diphenylacetone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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